![molecular formula C20H20N2O2 B2559043 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide CAS No. 862831-64-9](/img/structure/B2559043.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide, also known as DIM-2-Me, is a synthetic compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Biological Activity and Receptor Ligand Potency
- A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that a fluorinated derivative is a potent and selective CB2 ligand, emphasizing the potential for targeting cannabinoid receptors (Moldovan et al., 2017).
Chemical Synthesis and Modification
- Avdeenko, Konovalova, and Yakymenko (2020) focused on the synthesis of new derivatives of 2,3-dimethylindole, demonstrating the chemical versatility of related compounds and their potential biological activity, highlighting the broad synthetic utility of indole derivatives (Avdeenko et al., 2020).
Antidepressant and Sedative Drug Leads
- Ibrahim et al. (2017) explored marine indole alkaloids, indicating the synthesis of compounds with potential as antidepressant and sedative drug leads, showcasing the significance of marine-derived compounds in drug discovery (Ibrahim et al., 2017).
Herbicidal and Fungicidal Activities
- A study highlighted the synthesis of a compound with moderate herbicidal and fungicidal activities, demonstrating the agricultural applications of such chemical entities (霍静倩 et al., 2016).
Nonsteroidal Cardiotonics
- Lee et al. (1995) synthesized derivatives of 1,3-dihydro-3,3-dimethyl-2H-indol-2-one, identifying compounds with significant inotropic activity, suggesting applications in cardiovascular therapeutics (Lee et al., 1995).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-7-10-16(13(12)2)21-20(24)19(23)18-14(3)22(4)17-11-6-5-9-15(17)18/h5-11H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEKOFIUIOFOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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